Azanid;Nickel

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

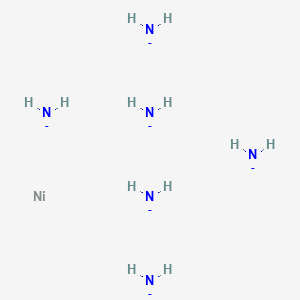

Azanide;nickel is a coordination compound that features azanide (N₃⁻) as a ligand bound to a nickel center Azanide is a pseudohalide, similar to halides like chloride, but more nucleophilic

Wissenschaftliche Forschungsanwendungen

Azanide;nickel complexes have a wide range of applications in scientific research:

Chemistry: Used as catalysts in organic synthesis and polymerization reactions.

Biology: Investigated for their potential in enzyme mimetics and bioinorganic chemistry.

Medicine: Explored for their antimicrobial properties and potential use in drug delivery systems.

Wirkmechanismus

Target of Action

Azanide, also known as the amide anion, is the IUPAC-sanctioned name for the anion NH−2 . It is the conjugate base of ammonia and is formed by the self-ionization of ammonia . Nickel, on the other hand, is a transition metal that can form various complexes with ligands, including azanide. The primary targets of Azanide;nickel are likely to be biological molecules that can interact with either the azanide or nickel ions.

Mode of Action

Azanide, being the conjugate base of ammonia, can act as a nucleophile, attacking electrophilic centers in other molecules . Nickel, being a transition metal, can form coordination complexes with various ligands, potentially altering their properties or activities.

Biochemical Pathways

Nickel ions are known to be used as enzyme cofactors in organisms from all kingdoms of life, catalyzing a variety of remarkable chemical reactions . Disruption of these pathways could lead to significant downstream effects.

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Nickel is the 24th most abundant element in the earth’s crust and can be found in the air, soil, sediments, and water . These environmental nickel ions could potentially interact with azanide ions, influencing the action of Azanide;nickel.

Biochemische Analyse

Biochemical Properties

Azanide;nickel interacts with a variety of enzymes, proteins, and other biomolecules. For instance, nickel is an essential component of Jack Bean urease . It is also required for the production of carbon monoxide dehydrogenase in Clostridium pasteurianum .

Cellular Effects

Azanide;nickel influences cell function by interacting with various cellular processes. For example, it is involved in the production of nickel superoxide dismutase (NiSOD) in many marine organisms .

Molecular Mechanism

At the molecular level, Azanide;nickel exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it is an essential component of several enzymes, contributing to their activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Azanide;nickel can change over time. For example, it is involved in the production of nickel-utilizing enzymes, which contribute to the global elemental cycles .

Metabolic Pathways

Azanide;nickel is involved in several metabolic pathways. For instance, it is a crucial component of [NiFe]-hydrogenase, carbon monoxide dehydrogenase, and acetyl-CoA synthase .

Transport and Distribution

Azanide;nickel is transported and distributed within cells and tissues through multiple types of membrane transporters, metallochaperones, and regulators .

Subcellular Localization

The subcellular localization of Azanide;nickel and its effects on activity or function are complex and multifaceted. For example, it is involved in the production of nickel superoxide dismutase (NiSOD) in many marine organisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Azanide;nickel complexes are typically synthesized through salt metathesis reactions. One common method involves reacting nickel(II) chloride with sodium azide in an aqueous solution. The reaction proceeds as follows: [ \text{NiCl}_2 + 2 \text{NaN}_3 \rightarrow \text{Ni(N}_3\text{)}_2 + 2 \text{NaCl} ]

Industrial Production Methods: While industrial production methods for azanide;nickel complexes are not as well-documented as laboratory methods, the principles remain similar. Large-scale synthesis would involve the careful control of reaction conditions to ensure high yield and purity. Techniques such as filtration, sedimentation, and centrifugation are used to recover the product .

Types of Reactions:

Oxidation: Azanide;nickel complexes can undergo oxidation reactions, where the nickel center is oxidized from +2 to +3 oxidation state.

Reduction: Reduction reactions can reduce the nickel center back to its +2 state.

Substitution: Ligand substitution reactions are common, where azanide ligands can be replaced by other ligands such as halides or phosphines.

Common Reagents and Conditions:

Oxidation: Bromine in alkaline conditions can oxidize nickel(II) to nickel(III).

Reduction: Hydrogen gas or hydrazine can be used to reduce nickel(III) back to nickel(II).

Substitution: Ligand exchange reactions often use excess ligands like ammonia or phosphines under controlled temperature and pH conditions.

Major Products:

Oxidation: Nickel(III) complexes.

Reduction: Nickel(II) complexes.

Substitution: Various nickel complexes with different ligands.

Vergleich Mit ähnlichen Verbindungen

- Nickel(II) chloride

- Nickel(II) bromide

- Nickel(II) iodide

- Nickel(II) oxide

Comparison: Azanide;nickel complexes are unique due to the presence of the azanide ligand, which imparts distinct nucleophilic and electronic properties compared to halide or oxide ligands. This uniqueness makes azanide;nickel complexes particularly useful in specific catalytic and synthetic applications where traditional nickel complexes may not be as effective .

Biologische Aktivität

Azanide;nickel is a coordination compound characterized by the presence of the azanide ion (N₃⁻) coordinated to a nickel center. This compound has garnered attention due to its unique biological activities and potential applications in various fields, including biochemistry, pharmacology, and environmental science. This article delves into the biological activity of Azanide;nickel, exploring its mechanisms of action, biochemical interactions, and relevant research findings.

Azanide;nickel has the molecular formula H12N6Ni and is identified by the CAS number 10534-88-0. The compound can be synthesized through salt metathesis reactions, typically involving nickel(II) chloride and sodium azide:

Azanide acts as a nucleophile, attacking electrophilic centers in various biological molecules. Nickel ions play a crucial role as cofactors in numerous enzymatic reactions across different life forms. The interaction between azanide and nickel enhances the catalytic properties of enzymes involved in critical metabolic pathways.

Enzyme Interactions

Azanide;nickel interacts with several enzymes, influencing their activity and stability. Notably, nickel is integral to enzymes such as urease and superoxide dismutase (NiSOD), which are vital for nitrogen metabolism and oxidative stress response, respectively.

| Enzyme | Function | Role of Nickel |

|---|---|---|

| Urease | Catalyzes hydrolysis of urea | Essential for catalytic activity |

| NiSOD | Dismutation of superoxide radicals | Protects cells from oxidative damage |

Cellular Effects

The compound has been shown to influence cellular processes by modulating gene expression and enzyme activity. For instance, it plays a role in the production of nickel-utilizing enzymes that are essential in various metabolic pathways.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of Azanide;nickel is crucial for evaluating its bioavailability and potential therapeutic applications. The compound's distribution within biological systems is mediated by metallochaperones that facilitate its transport to target sites.

Toxicity Studies

While nickel compounds have been associated with toxicity, Azanide;nickel exhibits varied effects depending on concentration and exposure duration. Research indicates that lower concentrations may have beneficial roles in cellular functions, while higher levels can lead to cytotoxicity.

Case Studies

- Enzyme Mimetic Activity : A study demonstrated that Azanide;nickel complexes could mimic urease activity under specific conditions, suggesting potential applications in agricultural biotechnology for enhancing nitrogen utilization in crops.

- Antimicrobial Properties : Research has explored the antimicrobial effects of Azanide;nickel against various pathogens, indicating its potential use in developing new antimicrobial agents.

- Environmental Impact : Investigations into the environmental fate of Azanide;nickel revealed its role in biogeochemical cycles, particularly in nickel cycling within marine ecosystems.

Eigenschaften

CAS-Nummer |

10534-88-0 |

|---|---|

Molekularformel |

Cl2H18N6Ni |

Molekulargewicht |

231.78 g/mol |

IUPAC-Name |

azane;nickel(2+);dichloride |

InChI |

InChI=1S/2ClH.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 |

InChI-Schlüssel |

ZXZMQWZQMZHFOR-UHFFFAOYSA-L |

SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Ni] |

Kanonische SMILES |

N.N.N.N.N.N.[Cl-].[Cl-].[Ni+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.